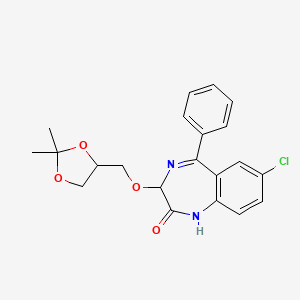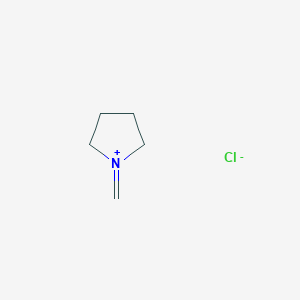
Pyrrolidinium, 1-methylene-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidinium, 1-methylene-, chloride is an organic compound that belongs to the class of pyrrolidinium salts. These salts are characterized by a five-membered nitrogen-containing ring structure. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1-methylene-, chloride typically involves the reaction of 1-methylpyrrolidine with a chlorinating agent. One common method is the reaction of 1-methylpyrrolidine with 1-bromobutane in a cooling bath, followed by purification with diethyl ether and water, and decolorization with charcoal . This process yields a pure white solid of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as multistage purification and separation by extractive and azeotropic distillation .
化学反应分析
Types of Reactions: Pyrrolidinium, 1-methylene-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically involving hydrogenation.
Substitution: this compound is known to participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinium oxides, while substitution with hydroxide ions may produce pyrrolidinium hydroxides .
科学研究应用
Pyrrolidinium, 1-methylene-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
作用机制
The mechanism of action of Pyrrolidinium, 1-methylene-, chloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . Molecular docking studies have indicated that the compound may interact with proteins such as Akt, influencing various cellular processes .
相似化合物的比较
Pyrrolidine: A related compound with a similar five-membered nitrogen-containing ring structure.
Pyrrolizidine: Another nitrogen heterocycle with two pentagonal rings.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Uniqueness: Pyrrolidinium, 1-methylene-, chloride is unique due to its specific chemical structure and reactivity. Unlike pyrrolidine, which is a simple secondary amine, this compound contains a methylene group and a chloride ion, which confer distinct chemical properties and reactivity patterns .
属性
CAS 编号 |
52853-03-9 |
|---|---|
分子式 |
C5H10ClN |
分子量 |
119.59 g/mol |
IUPAC 名称 |
1-methylidenepyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C5H10N.ClH/c1-6-4-2-3-5-6;/h1-5H2;1H/q+1;/p-1 |
InChI 键 |
FGMJNFYMDMPABN-UHFFFAOYSA-M |
规范 SMILES |
C=[N+]1CCCC1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
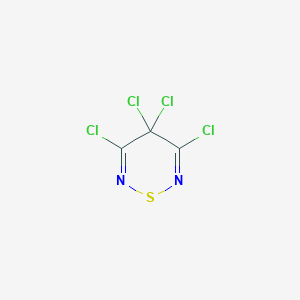
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
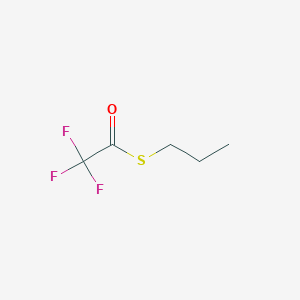
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)
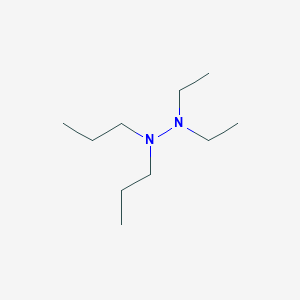


![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)


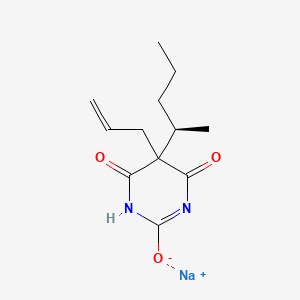
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
